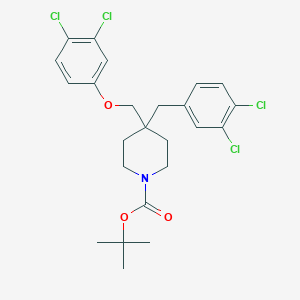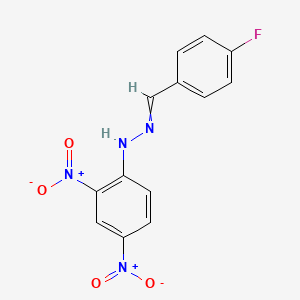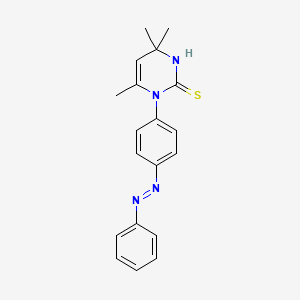
3,6-Bis(3-methylpyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(3-methylpyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine is a nitrogen-containing heterocyclic compound It features a tetrazine ring substituted with two 3-methylpyridin-2-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(3-methylpyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpyridine-2-carboxaldehyde with hydrazine derivatives, followed by cyclization to form the tetrazine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis(3-methylpyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The tetrazine ring can be oxidized to form more stable derivatives.
Reduction: Reduction reactions can convert the tetrazine ring into other nitrogen-containing heterocycles.
Substitution: The methyl groups on the pyridine rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more stable tetrazine derivatives, while substitution reactions can introduce new functional groups to the pyridine rings, potentially enhancing the compound’s properties .
Applications De Recherche Scientifique
3,6-Bis(3-methylpyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex nitrogen-containing heterocycles.
Mécanisme D'action
The mechanism by which 3,6-Bis(3-methylpyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrogen-containing heterocyclic structure. This interaction can modulate biological pathways, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Diazine derivatives: Compounds like pyridazine and pyrazine share structural similarities and are used in various pharmacological applications.
Uniqueness
3,6-Bis(3-methylpyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine is unique due to its specific substitution pattern and the presence of the tetrazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Propriétés
Numéro CAS |
628732-66-1 |
|---|---|
Formule moléculaire |
C14H14N6 |
Poids moléculaire |
266.30 g/mol |
Nom IUPAC |
3,6-bis(3-methylpyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C14H14N6/c1-9-5-3-7-15-11(9)13-17-19-14(20-18-13)12-10(2)6-4-8-16-12/h3-8H,1-2H3,(H,17,18)(H,19,20) |
Clé InChI |
VHRIYWWHHDFSQM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)C2=NNC(=NN2)C3=C(C=CC=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13950571.png)










![2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine](/img/structure/B13950644.png)
